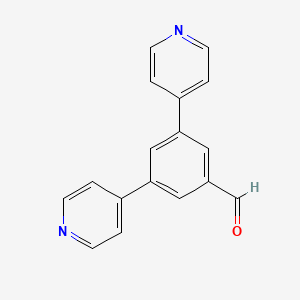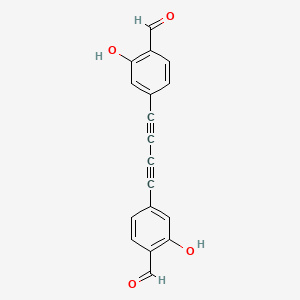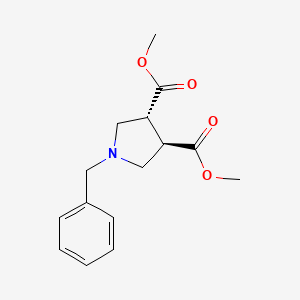
trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate: is a chemical compound with the molecular formula C14H17NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two ester groups at the 3 and 4 positions of the pyrrolidine ring. The compound also contains a benzyl group attached to the nitrogen atom of the pyrrolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, benzyl bromide, and dimethyl malonate.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving the starting materials.
Esterification: The ester groups are introduced through esterification reactions using dimethyl malonate under acidic or basic conditions.
Benzylation: The benzyl group is introduced by reacting the intermediate compound with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups or the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate is used as an intermediate for the preparation of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it useful in the development of new drugs and therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new medications targeting neurological or metabolic disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and resins .
Wirkmechanismus
The mechanism of action of trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The benzyl group and ester functionalities allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate
- Dimethyl 1-phenylpyrrolidine-3,4-dicarboxylate
- Diethyl 1-phenylpyrrolidine-3,4-dicarboxylate
Comparison
Compared to similar compounds, trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate is unique due to its specific substitution pattern. The presence of the benzyl group on the nitrogen atom and the ester groups at the 3 and 4 positions confer distinct chemical and biological properties. These features make it a valuable compound for various applications, as it can interact with different molecular targets and undergo diverse chemical reactions .
Eigenschaften
Molekularformel |
C15H19NO4 |
|---|---|
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
dimethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)12-9-16(10-13(12)15(18)20-2)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m0/s1 |
InChI-Schlüssel |
JSRVVUSBZJFOJO-STQMWFEESA-N |
Isomerische SMILES |
COC(=O)[C@H]1CN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1CN(CC1C(=O)OC)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



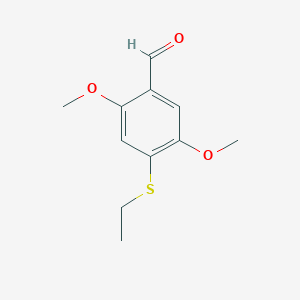
![tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B11759482.png)
![2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride](/img/structure/B11759486.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11759489.png)
![5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B11759501.png)
![[(3-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11759511.png)
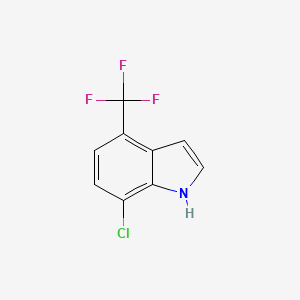
![2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7,11-pentaene](/img/structure/B11759523.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759531.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759539.png)

